Oleanolic acid-3-O-glucosyl(1-2)xylyl(1-3)glucosiduronic acid

Description

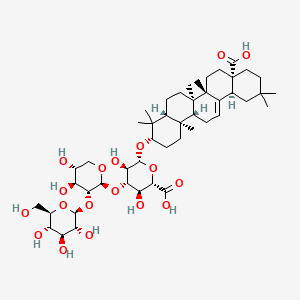

This compound is a highly complex triterpenoid glycoside with a molecular formula of C₆₅H₁₀₂O₃₃ and a molecular weight of 1411.5 g/mol . Its structure comprises a triterpene core (a pentacyclic oleanane-type skeleton) substituted with multiple hydroxyl and methyl groups, a carboxylic acid moiety, and two oligosaccharide chains. The glycosylation pattern includes β-D-glucuronic acid and β-D-glucose units, which are critical for its solubility and biological interactions .

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-39-33(55)34(32(54)35(64-39)37(56)57)63-40-36(28(50)23(49)20-60-40)65-38-31(53)30(52)29(51)24(19-48)61-38/h8,22-36,38-40,48-55H,9-20H2,1-7H3,(H,56,57)(H,58,59)/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31+,32-,33+,34-,35-,36+,38-,39+,40-,44-,45+,46+,47-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBJNUFWASMNDQ-KLKVHCOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound identified as (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4... is a complex natural product with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 1131.26 g/mol. The structure features multiple hydroxyl groups and a tetradecahydropicene backbone that may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₅₅H₈₆O₂₄ |

| Molecular Weight | 1131.26 g/mol |

| CAS Number | 123748-68-5 |

| Purity | >95% |

Anti-inflammatory Effects

Research indicates that compounds similar to (2S,3S,... exhibit significant anti-inflammatory properties. For instance:

- Mechanism of Action : These compounds may modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. In vitro studies have shown that they can reduce the activation of NF-κB in various cell lines .

Antioxidant Properties

The antioxidant capacity of this compound has been highlighted in several studies:

- Cellular Protection : It has been shown to mitigate oxidative stress in cellular models by enhancing the activity of antioxidant enzymes and reducing reactive oxygen species (ROS) levels .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines while sparing normal cells. This selectivity is crucial for developing cancer therapeutics .

Neuroprotective Effects

Recent investigations have pointed towards neuroprotective effects:

- Retinal Protection : Studies indicate that the compound can protect retinal cells from light-induced damage by modulating apoptotic pathways and enhancing cellular survival mechanisms .

Study 1: Anti-inflammatory Activity in Osteoarthritis

A clinical trial evaluated the effectiveness of a similar triterpenoid compound in patients with osteoarthritis. Results showed a significant reduction in pain and improvement in joint function after treatment with the compound over a 12-week period.

Study 2: Neuroprotection in Retinal Degeneration

In a model of retinal degeneration induced by oxidative stress in mice, administration of the compound resulted in reduced retinal cell death and preserved vision function compared to control groups .

Scientific Research Applications

Pharmacological Applications

-

Anti-inflammatory Properties

- Studies have shown that triterpenoid saponins similar to this compound exhibit significant anti-inflammatory effects. For instance:

- Antioxidant Activity

- Anticancer Potential

Nutraceutical Applications

-

Dietary Supplements

- Due to its beneficial health properties such as anti-inflammatory and antioxidant effects:

- The compound is being explored for use in dietary supplements aimed at improving overall health and preventing chronic diseases.

- Its role in enhancing immune function has also been noted.

- Due to its beneficial health properties such as anti-inflammatory and antioxidant effects:

- Functional Foods

Agricultural Applications

- Plant Growth Regulators

-

Natural Pesticides

- The compound's structural characteristics suggest potential as a natural pesticide:

- Its efficacy against certain pests has been documented in studies focusing on sustainable agriculture practices.

- The compound's structural characteristics suggest potential as a natural pesticide:

Case Study 1: Anti-inflammatory Effects

A clinical trial evaluated a formulation containing triterpenoid saponins similar to this compound in patients with chronic venous insufficiency. Results indicated a significant reduction in symptoms such as swelling and pain compared to placebo groups .

Case Study 2: Antioxidant Properties

In vitro studies demonstrated that the compound effectively reduced oxidative stress markers in human cell lines exposed to oxidative agents. This suggests its potential use in formulations aimed at combating oxidative stress-related conditions .

Chemical Reactions Analysis

Carboxylic Acid Group

-

Ester Formation : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to form methyl/ethyl esters, a common derivatization strategy for analytical purposes .

-

Amide Coupling : Forms amides with amines via carbodiimide-mediated activation (e.g., EDC/NHS), though this is less explored due to steric hindrance from the bulky triterpene core .

Hydroxyl Groups

-

Acetylation : Reacts with acetic anhydride/pyridine to form acetylated derivatives, enhancing lipophilicity for pharmacokinetic studies.

-

Oxidation : Primary and secondary hydroxyl groups are susceptible to oxidation (e.g., with CrO₃ or TEMPO), though regioselectivity depends on steric accessibility .

Glycosidic Linkages

-

Acid-Catalyzed Hydrolysis : Breaks glycosidic bonds under acidic conditions (e.g., HCl in dioxane), yielding aglycone and sugar fragments .

-

Enzymatic Cleavage : β-Glucosidases selectively hydrolyze specific glycosidic bonds, enabling structural elucidation .

Thermal Stability

-

Decomposes above 200°C, with degradation products including CO₂ (from decarboxylation) and fragmented triterpene derivatives .

pH-Dependent Behavior

Photodegradation

-

UV exposure induces radical-mediated oxidation of unsaturated bonds in the triterpene backbone, forming epoxides and carbonyl derivatives.

Mechanistic Insights

-

Esterification Mechanism :

The coupling proceeds via an activated intermediate (O-acylisourea).

-

Glycosylation Stereocontrol :

The use of BF₃·OEt₂ promotes β-glycosidic bond formation through oxocarbenium ion intermediates, stabilized by the triterpene’s steric environment.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the triterpenoid saponin class. Key structural analogues include:

Key Observations :

- Unlike the quinoline-coupled triterpenoid in , which focuses on SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase) modulation, the target compound’s carboxylic acid and sugar moieties suggest different biological targets, possibly related to immune or metabolic pathways .

Physico-Chemical Properties

| Parameter | Target Compound | Dichlofluanid (Antifouling Biocide) | HEA-pABA (Auxin Mimic) |

|---|---|---|---|

| log Kow | ~-2.5 (estimated) | 3.8 | -1.2 |

| Water Solubility | High (polar sugars) | Low | Moderate |

| Bioactivity | Putative anticancer | Antifouling | Plant growth regulation |

- The target compound’s low log Kow (estimated from glycosylation) contrasts with hydrophobic antifouling agents like dichlofluanid, aligning it with polar bioactive molecules such as HEA-pABA, a fluorescent auxin mimic .

Preparation Methods

Solvent Extraction and Fractionation

Plant material (e.g., stems, leaves, or fruits) is dried, ground, and exhaustively extracted with hexane/dichloromethane (1:1) to yield crude extracts. For C. ovata, this process achieved 0.10–1.56% yields depending on the plant part. The triterpenoid-rich fractions are then subjected to silica gel column chromatography with gradient elution (petroleum ether to methanol), followed by preparative thin-layer chromatography (TLC) for final purification.

Structural Confirmation

Isolated triterpenoids are characterized via:

-

GC-MS : For fatty acid profiling (e.g., palmitic acid, 7.50%; palmitoleic acid, 1.90%).

-

NMR Spectroscopy : To assign methyl, carboxyl, and hydroxyl substituents on the pentacyclic skeleton.

Chemical Synthesis of Glycosidic Moieties

The glycoside component consists of a β-D-glucopyranosyl unit linked to a diglycosylated oxane ring. Modern glycosylation strategies are critical for constructing these linkages with regio- and stereocontrol.

Regioselective Glycosylation

Total synthesis of structurally complex glycosides, such as isosyringinoside, has been achieved in six steps using BF₃·OEt₂ and TMSOTf as catalysts for regioselective glycosylation without protective group manipulation. For the target compound, a similar approach could be employed:

Nickel-Catalyzed Carboboration

A 2024 advance demonstrates nickel-catalyzed carboboration of glycals for C1 and C2 diversification. This method enables:

-

C1 Modification : Installation of aryl or alkyl groups via transmetalation.

-

C2 Boronation : Introduces a boronate handle for downstream functionalization (e.g., Suzuki coupling).

Reaction conditions: Ni(cod)₂ (5 mol%), B₂pin₂ (2 equiv), glycals (1 equiv), 80°C, 12 h.

Biocatalytic Glycosylation

Enzymatic methods offer unparalleled stereoselectivity for multistep glycosylation. The one-pot multienzyme (OPME) system, optimized for human milk oligosaccharides, is adaptable to the target compound.

Sequential OPME Systems

-

Step 1 : Galactosyltransferases (e.g., NmLgtB) extend the glucosyl unit with β1–4 linkages.

-

Step 2 : Fucosyltransferases (e.g., BfFKP) introduce α1–2/3/4 fucosylation.

-

Step 3 : Sialyltransferases add terminal neuraminic acid residues.

| Enzyme | Donor Substrate | Linkage Formed | Yield (%) |

|---|---|---|---|

| NmLgtB | UDP-Gal | β1–4 | 88 |

| BfFKP | GDP-Fuc | α1–3 | 83 |

| PmST1 | CMP-Neu5Ac | α2–6 | 78 |

Table 1: Enzymatic glycosylation yields in OPME systems.

Convergent Assembly and Purification

Glycosyl-Triterpenoid Coupling

The triterpenoid aglycone is functionalized with a hydroxyl group at C3 for glycosylation. Silver oxide-mediated König-Knorr conditions (Ag₂O, anhydrous methanol, 24 h) achieve O-glycosidic bonds but suffer from dimerization (up to 30% byproducts). Modern alternatives include:

Purification Strategies

-

C18 Cartridge Chromatography : Removes enzymes and salts with 90–95% recovery.

-

Preparative HPLC : XBridge BEH C18 column, 5 µm, 10 × 250 mm; 0.1% formic acid/ACN gradient.

Analytical Validation

Structural Elucidation

-

HRMS : Confirms molecular formula (e.g., C₆₇H₁₀₀O₃₀ requires [M-H]⁻ at m/z 1527.6121).

-

2D NMR : COSY and HMBC correlations assign glycosidic linkages (e.g., δ 4.90 ppm for anomeric protons).

Q & A

Basic: What experimental strategies are recommended for synthesizing this compound while maintaining stereochemical fidelity?

Answer:

Synthesis requires precise control of stereocenters and regioselectivity. Key approaches include:

- Orthogonal protecting groups (e.g., benzyl, silyl ethers) to manage reactive hydroxyl and carboxyl moieties during glycosidic bond formation .

- Stepwise coupling of carbohydrate subunits using glycosylation catalysts (e.g., BF₃·Et₂O) under anhydrous conditions, monitored via TLC/HPLC .

- Chiral chromatography (e.g., HPLC with polysaccharide-based columns) for post-synthesis purification to isolate stereoisomers .

- Real-time monitoring via -NMR to track intermediate formation and avoid epimerization .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for glycosidic bond formation?

Answer:

Discrepancies between experimental and theoretical reaction pathways can be addressed by:

- Density Functional Theory (DFT) simulations to model transition states and identify energetically favorable pathways for glycosylation .

- Molecular dynamics (MD) studies to assess solvent effects (e.g., acetonitrile vs. dichloromethane) on nucleophilic attack efficiency .

- Validation through kinetic isotope effects (KIE) , comparing -labeled substrates with computational predictions .

- Cross-referencing with crystallographic data (e.g., X-ray structures of intermediates) to refine force field parameters .

Basic: Which analytical techniques are most effective for structural elucidation of this compound?

Answer:

High-resolution techniques are critical due to the compound’s complexity:

- 2D-NMR (HSQC, HMBC, COSY) to map proton-carbon correlations and confirm sugar linkage patterns .

- High-resolution mass spectrometry (HRMS) with ESI or MALDI ionization to verify molecular formula (e.g., C₆₅H₁₀₂O₃₃; MW 1411.5 g/mol) .

- Circular dichroism (CD) to validate absolute configuration, particularly for chiral centers in the triterpenoid core .

Advanced: How should researchers design experiments to investigate metabolic interactions of this compound?

Answer:

To study metabolic pathways or enzyme interactions:

- Isotopic tracing : Synthesize -labeled analogs to track metabolic turnover in cell cultures .

- Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) to quantify binding affinities with target enzymes (e.g., glycosidases) .

- Knockout cell models (CRISPR/Cas9) to identify specific metabolic enzymes involved in degradation .

- Multi-omics integration (transcriptomics + metabolomics) to map downstream effects in biological systems .

Basic: What are best practices for characterizing the stability of this compound under varying pH and temperature conditions?

Answer:

Stability studies should include:

- Forced degradation assays : Expose the compound to acidic (pH 2), basic (pH 10), and oxidative (H₂O₂) conditions, followed by HPLC-UV analysis to quantify degradation products .

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition thresholds .

- Lyophilization trials to determine optimal storage conditions (e.g., -20°C in argon atmosphere) .

Advanced: How can researchers address discrepancies in bioactivity data between in vitro and in vivo models?

Answer:

Contradictions arise due to bioavailability or metabolization differences. Mitigation strategies:

- Prodrug design : Modify carboxyl groups to esters to enhance membrane permeability .

- Pharmacokinetic profiling : Use LC-MS/MS to measure plasma/tissue concentrations and identify active metabolites .

- Microdialysis in animal models to monitor real-time compound distribution in target organs .

- QSAR modeling to correlate structural features (e.g., hydroxylation patterns) with bioactivity across models .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

Given its complex structure and reactivity:

- PPE requirements : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particulates .

- Spill management : Neutralize acidic/carboxyl groups with sodium bicarbonate before disposal .

Advanced: What computational tools are suitable for predicting the compound’s interactions with biological targets?

Answer:

Leverage in silico platforms for target validation:

- Molecular docking (AutoDock Vina, Glide) to screen against protein databases (e.g., PDB) for potential binding pockets .

- Free-energy perturbation (FEP) simulations to predict binding affinity changes due to substituent modifications .

- Machine learning models trained on structural analogs to prioritize targets for experimental validation .

Basic: How can researchers validate the purity of intermediates during multi-step synthesis?

Answer:

Critical quality control steps include:

- HPLC-DAD/ELSD with C18 columns to quantify impurities (<0.5% threshold) .

- Melting point analysis to detect polymorphic variations in crystalline intermediates .

- Elemental analysis (CHNS) to confirm stoichiometric consistency with theoretical values .

Advanced: What strategies optimize the scalability of this compound’s synthesis without compromising yield?

Answer:

Scale-up challenges require balancing efficiency and precision:

- Flow chemistry for continuous processing of oxidation/reduction steps to minimize batch variability .

- DoE (Design of Experiments) to identify critical process parameters (e.g., temperature, catalyst loading) .

- In situ IR spectroscopy to monitor reaction progress in real time during large-scale runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.